Metatinib is a small molecule tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) [, , ]. It is primarily utilized in preclinical research to investigate its potential as an anti-cancer agent and its role in modulating the tumor microenvironment [, ].
Metatinib primarily functions by inhibiting the activity of c-MET and VEGFR2, two receptor tyrosine kinases involved in various cellular processes, including cell growth, survival, and angiogenesis [, , ]. By inhibiting these kinases, Metatinib disrupts downstream signaling pathways that contribute to tumor progression and metastasis [, ].
Research suggests that Metatinib's efficacy extends beyond its primary targets, impacting multiple signaling pathways within the tumor microenvironment. These include focal adhesion kinases, SRC family kinases, STAT3, and p38 MAP kinases, all of which play a role in tumor-associated macrophage (TAM) polarization [, ]. Metatinib has been shown to inhibit TAM polarization, potentially by disrupting the complex signaling cascades involved in this process [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2